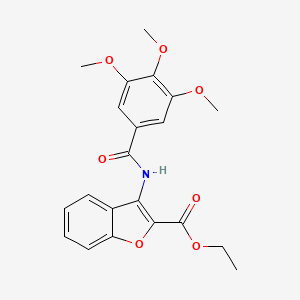

Ethyl 3-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate

Description

Ethyl 3-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate is a benzofuran-based compound characterized by a 3,4,5-trimethoxybenzamido substituent at the 3-position of the benzofuran ring and an ethyl ester group at the 2-position. The compound is synthesized via multi-step reactions, often involving condensation of substituted benzaldehydes with ethyl bromoacetate or similar reagents under basic conditions, followed by functionalization of the amide group .

Properties

IUPAC Name |

ethyl 3-[(3,4,5-trimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO7/c1-5-28-21(24)19-17(13-8-6-7-9-14(13)29-19)22-20(23)12-10-15(25-2)18(27-4)16(11-12)26-3/h6-11H,5H2,1-4H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFHWPUOZTCVZLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.

Introduction of Benzamide Moiety: The benzamide group is introduced by reacting the benzofuran derivative with 3,4,5-trimethoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ethyl 3-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Affecting Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzofuran Derivatives

Benzofuran derivatives are widely studied for their diverse biological activities. Below is a detailed comparison of Ethyl 3-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate with analogous compounds, focusing on structural features, synthesis routes, and biological properties.

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

Key Findings from Comparative Studies

Methyl vs. ethyl ester groups (3a vs. 3b) marginally affect cytotoxicity, with ethyl esters showing slightly lower melting points (122–124°C vs.

Anti-HIV vs. Anticancer Selectivity :

- Compound 22, featuring a nitroimidazole substituent, exhibits anti-HIV activity but lacks tubulin-targeting effects, highlighting the role of electron-withdrawing groups (e.g., nitro) in modulating antiviral mechanisms .

Synthetic Accessibility: Ethyl benzofuran-2-carboxylate derivatives (e.g., 4a,b) are synthesized via cyclocondensation of sodium phenolate with ethyl chloroacetate, while advanced derivatives require additional steps like hydrazinolysis or piperazine coupling .

Role of Methoxy Substituents :

- The 3,4,5-trimethoxy pattern is critical for binding to the colchicine site of tubulin, as seen in the target compound and analogs 3a–3d. Removal of methoxy groups (e.g., in compound 22) abolishes this activity .

Biological Activity

Ethyl 3-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate is a synthetic organic compound belonging to the class of benzofuran derivatives. Its unique structure, characterized by a benzofuran core and a trimethoxybenzamido substituent, positions it as a compound of interest in medicinal chemistry due to its potential biological activities.

Structural Characteristics

The compound features:

- Benzofuran Core : A fused ring structure known for diverse biological activities.

- Trimethoxybenzamido Group : Enhances reactivity and interaction with biological targets.

Comparative Analysis with Related Compounds

A comparative analysis highlights the significance of structural modifications on biological activity. The following table summarizes some related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 6-methoxy-3-methylbenzofuran-2-carboxylate | Lacks trimethoxybenzamido group | Different chemical and biological properties due to structural differences |

| Ethyl 3-methyl-6-(3,4,5-trimethoxyphenyl)benzofuran-2-carboxylate | Contains trimethoxyphenyl instead of trimethoxybenzamido | May affect reactivity and interactions with biological targets |

This comparison underscores how the presence of the trimethoxybenzamido group in this compound could enhance its pharmacological profile compared to other derivatives.

The potential mechanisms through which this compound may exert its biological effects include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It may interact with specific receptors on cell membranes or within cells.

- Gene Expression Regulation : The compound could influence gene expression related to cell growth and apoptosis .

Case Studies and Research Findings

Research studies exploring the biological activity of benzofuran derivatives provide insights into the potential applications of this compound:

- Antibacterial Activity : A study evaluated various benzofuran-based compounds for their antibacterial efficacy against E. coli and B. subtilis. The results indicated that certain derivatives exhibited comparable minimum inhibitory concentrations (MICs) to standard antibiotics like penicillin .

- Acetylcholinesterase Inhibition : Some benzofuran derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), an important target in Alzheimer's disease treatment. Compounds similar to this compound showed promising AChE inhibition profiles .

Q & A

Q. What are the key synthetic pathways and characterization methods for Ethyl 3-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate?

Methodological Answer: The synthesis typically involves:

Benzofuran Core Formation : Cyclization of 2-hydroxybenzaldehyde derivatives with ethyl bromoacetate using a base (e.g., Na₂CO₃) in N-methylpyrrolidine .

Amide Coupling : Reaction of the benzofuran intermediate with 3,4,5-trimethoxybenzoyl chloride using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane .

Purification : Column chromatography or recrystallization to isolate the product.

Q. Characterization Methods :

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., trimethoxybenzamide protons at δ 3.77–3.87 ppm; benzofuran protons at δ 7.05–7.74 ppm) .

- Mass Spectrometry (MS) : ESI-MS identifies molecular ion peaks (e.g., [M+1]⁺ = 372.4 for ethyl derivatives) .

- Melting Point : Ranges between 122–178°C, depending on substituents .

Q. How do solubility and stability properties impact experimental design?

Methodological Answer :

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. Solubility can be enhanced via co-solvent systems (e.g., DMSO:water 8:2) for biological assays .

- Stability : Stable at room temperature in inert atmospheres but degrades under strong oxidizing conditions. Storage at –20°C in amber vials is recommended for long-term stability .

Q. How can reaction conditions be systematically optimized for improved yield and purity?

Methodological Answer :

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading. For example:

- Temperature : Microwave-assisted synthesis at 100°C reduces reaction time from 24h to 30min, increasing yield by 20% .

- Catalyst : DMAP (5 mol%) improves coupling efficiency compared to non-catalytic methods .

- Analytical Monitoring : Use TLC or HPLC to track reaction progress and identify byproducts (e.g., unreacted benzofuran intermediates) .

Q. What structure-activity relationships (SAR) govern its biological activity?

Methodological Answer :

- Trimethoxy Substitution : The 3,4,5-trimethoxybenzamide group enhances tubulin binding affinity, as shown in analogues with IC₅₀ values of 0.5–2.0 µM in cancer cell lines .

- Benzofuran Core : Rigidity from the fused ring system improves target selectivity compared to flexible alkyl chains .

- Ethyl Ester : Hydrolyzes in vivo to carboxylic acid, increasing solubility and metabolite activity .

Q. How can contradictions in biological data across studies be resolved?

Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., paclitaxel for tubulin agents) .

- Metabolic Stability Testing : Compare hepatic microsomal degradation rates (e.g., t₁/₂ = 45 min in human liver microsomes) to account for metabolite interference .

- Target Validation : CRISPR knockouts of suspected targets (e.g., βIII-tubulin) confirm mechanism specificity .

Q. What strategies are effective for identifying molecular targets?

Methodological Answer :

- Chemoproteomics : Use biotinylated probes to pull down binding proteins from cell lysates .

- Molecular Docking : Screen against protein databases (e.g., PDB) to prioritize targets (e.g., tubulin PDB: 1SA0) .

- Kinase Profiling : Test against kinase panels (e.g., Eurofins KinaseScan®) to rule out off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.